N-(3-fluorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophen o[2,3-d]pyrimidin-2-ylthio))acetamide
Description
The compound N-(3-fluorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide features a fused benzo[b]thiopheno[2,3-d]pyrimidine core, a bicyclic system combining thiophene and pyrimidine rings. Key substituents include:
- A prop-2-enyl (allyl) group at the 3-position of the pyrimidine ring.
- A 4-oxo group on the pyrimidine.
- A thioacetamide linker bonded to a 3-fluorophenyl moiety.
The fluorine atom on the phenyl ring may enhance metabolic stability and binding affinity through electron-withdrawing effects .
Properties
Molecular Formula |
C21H20FN3O2S2 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H20FN3O2S2/c1-2-10-25-20(27)18-15-8-3-4-9-16(15)29-19(18)24-21(25)28-12-17(26)23-14-7-5-6-13(22)11-14/h2,5-7,11H,1,3-4,8-10,12H2,(H,23,26) |
InChI Key |
UJBOKNOYRWPXPR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=CC=C3)F)SC4=C2CCCC4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Benzo[b]thiopheno[2,3-d]pyrimidine Derivatives
- Ethyl vs. Prop-2-Enyl Substitution: The compound 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide () shares the same core but substitutes the prop-2-enyl group with an ethyl moiety. Additionally, the phenyl substituent here is 3-fluoro-4-methylphenyl, introducing both electron-withdrawing (F) and electron-donating (CH₃) effects, which could modulate solubility and target engagement .
Pyrimidinone-Based Analogs
- Thioacetamide-Linked Pyrimidinones: describes 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides, where the core is a simpler pyrimidinone ring. The absence of the fused thiophene ring reduces molecular complexity and may limit π-π stacking interactions critical for target binding. However, the shared thioacetamide linker highlights its role as a pharmacophore, possibly facilitating hydrogen bonding or hydrophobic interactions .
Substituent Effects
Fluorinated Aryl Groups
- 3-Fluorophenyl vs. 4-Chlorophenyl: synthesizes N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, where the chloro substituent increases lipophilicity compared to fluorine. The fluorine in the target compound may enhance metabolic stability by resisting oxidative degradation, a common issue with chlorinated analogs .
Fluorostyryl-Indole Derivatives :
highlights N-(3-trifluoroacetyl-indol-7-yl) acetamides with fluorinated styryl groups. These compounds demonstrate the importance of fluorination in improving bioavailability and target selectivity, as seen in their evaluation via the pLDH assay for antiparasitic activity .
Alkyl vs. Allyl Groups
- Prop-2-Enyl (Allyl) vs. In contrast, ethyl groups in analogs () offer stability but less versatility in covalent bonding interactions .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
